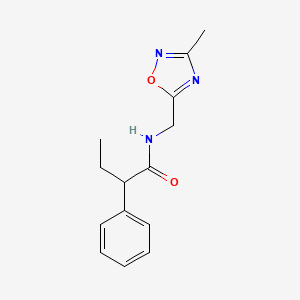

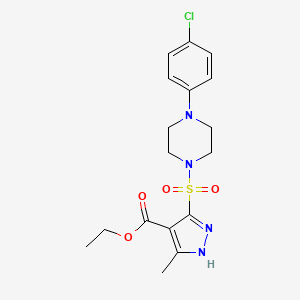

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-phenylmethanesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is involved in regulating the immune system. CP-690,550 is a potent and selective inhibitor of JAK3, which is primarily expressed in immune cells.

Aplicaciones Científicas De Investigación

Synthesis Approaches

New Synthetic Methods :

- A novel approach for synthesizing phenylmethanesulfonamide derivatives utilizes N,N-dichlorophenylmethanesulfonamide and trichloroethylene, showcasing the high reactivity of the resulting product in alkylation reactions (Yu. A. Aizina et al., 2012).

- Studies on the development of chemoselective N-acylation reagents have led to the creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating good chemoselectivity in N-acylation reactions (K. Kondo et al., 2000).

Catalysis and Material Science

Catalysis Applications :

- Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes offers a highly diastereoselective and enantioselective method for synthesizing functionalized cyclopropanes, revealing key factors controlling enantioselectivity (H. Davies et al., 1996).

Material Science Innovations :

- The synthesis and characterization of transition-metal cyclophanes, containing rhenium tricarbonyl chloro corners and bridging diimine edges, demonstrate potential applications in host-guest chemistry and as sensing elements in nanoporous materials (R. Slone et al., 1998).

Fungicidal and Antiviral Activities

Biological Activities :

- The synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides and their evaluation on fungicidal activity against Botrytis cinerea have identified compounds with higher efficacy than commercial fungicides, showcasing the potential of sulfonamide derivatives in agricultural applications (Xinghai Li et al., 2013).

- Synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid demonstrated certain anti-tobacco mosaic virus activities, indicating the potential of these compounds in antiviral applications (Zhuo Chen et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds like chlorpheniramine are known to bind to the histamine h1 receptor . This receptor plays a crucial role in allergic reactions, making it a potential target for this compound.

Mode of Action

Chlorpheniramine, a compound with a similar structure, works by binding to the histamine h1 receptor, blocking the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

Similar compounds like chlorpheniramine are known to affect the histaminergic pathway by blocking the h1 receptor . This blockage can lead to a decrease in allergic reactions.

Pharmacokinetics

Similar compounds like ketamine have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . This suggests that N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-phenylmethanesulfonamide might have similar ADME properties.

Result of Action

Similar compounds like chlorpheniramine provide temporary relief from the negative symptoms brought on by histamine, such as allergic reactions .

Action Environment

For instance, the bioavailability of Ketamine can be influenced by drug interactions .

Propiedades

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-21-16(14-9-5-6-10-15(14)17)11-18-22(19,20)12-13-7-3-2-4-8-13/h2-10,16,18H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAYMXUNZACWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)CC1=CC=CC=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2783040.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2783044.png)

![6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2783045.png)

![2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide](/img/structure/B2783053.png)

![7-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783055.png)

![2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2783056.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2783059.png)